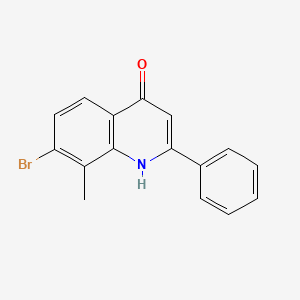

7-Bromo-8-methyl-2-phenylquinoline-4-ol

Description

7-Bromo-8-methyl-2-phenylquinoline-4-ol is a halogenated quinoline derivative characterized by a bromine substituent at the 7-position, a methyl group at the 8-position, and a phenyl group at the 2-position of the quinoline backbone.

Properties

CAS No. |

1189106-64-6 |

|---|---|

Molecular Formula |

C16H12BrNO |

Molecular Weight |

314.18 g/mol |

IUPAC Name |

7-bromo-8-methyl-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C16H12BrNO/c1-10-13(17)8-7-12-15(19)9-14(18-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |

InChI Key |

IZMFOPOCXUMIBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=CC2=O)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

One-Pot Bromination-Hydroxylation

A streamlined approach combines bromination and hydroxylation in a single reactor:

- Brominate 8-methyl-2-phenylquinolin-4-ol using NBS/FeBr₃.

- Directly hydrolyze the intermediate with NaOH without isolating the chloride.

Yield : Comparable to stepwise methods (70–80%) but reduces purification steps.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

- Continuous Flow Reactors : Enable precise control over bromination exotherms and reduce reaction times.

- Solvent Recycling : Ethanol and DCM are recovered via distillation.

- Catalyst Recovery : FeBr₃ is filtered and reused, minimizing waste.

Analytical Characterization and Quality Control

Key Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 2.44 (s, 3H, CH₃), 7.37 (s, 1H, Ar-H), 7.16–7.31 (m, 5H, Ph-H), 11.27 (s, 1H, OH).

- LC-MS : [M+H]⁺ m/z 314.08 (calc. 314.18).

Purity Standards :

- HPLC purity ≥98% (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methyl-2-phenylquinoline-4-ol can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to alter other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in an organic solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-8-methyl-2-phenylquinoline-4-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Studied for its potential pharmacological properties, although it is not used therapeutically.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methyl-2-phenylquinoline-4-ol is not fully understood, but it is believed to interact with various molecular targets within cells. The bromine atom and the quinoline backbone may play a role in binding to specific proteins or enzymes, thereby affecting their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS 1189106-51-1)

- Structural Difference: The hydroxyl group at position 4 is replaced by an amino group.

- Molecular Formula : C₁₆H₁₃BrN₂; Molecular Weight : 329.20 g/mol.

5,7-Dibromo-2-methylquinolin-8-ol (CAS not specified)

- Structural Difference : Bromine at positions 5 and 7, methyl at position 2, and hydroxyl at position 6.

- Impact : Additional bromine increases molecular weight (385.98 g/mol) and hydrophobicity. Crystallographic studies reveal dimer formation via O–H···N hydrogen bonds and Br···Br halogen interactions, which stabilize the crystal lattice .

8-Bromo-2,4-dimethylquinolin-7-ol (CAS 59869-01-1)

- Structural Difference : Methyl groups at positions 2 and 4, bromine at position 7.

- Impact : Increased steric hindrance at position 4 may reduce reactivity compared to the hydroxyl-substituted parent compound. Molecular weight: 266.13 g/mol .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 7-Bromo-8-methyl-2-phenylquinoline-4-ol | C₁₆H₁₂BrNO | 314.18 | 7-Br, 8-CH₃, 2-Ph, 4-OH | Not reported | Moderate in DMF |

| 4-Amino-7-bromo-8-methyl-2-phenylquinoline | C₁₆H₁₃BrN₂ | 329.20 | 7-Br, 8-CH₃, 2-Ph, 4-NH₂ | Not reported | Soluble in CHCl₃ |

| 5,7-Dibromo-2-methylquinolin-8-ol | C₁₀H₇Br₂NO | 385.98 | 5-Br, 7-Br, 2-CH₃, 8-OH | 210–212 (dec.) | Insoluble in H₂O |

| 8-Bromo-7-fluoro-2-methoxyquinoline | C₁₀H₇BrFNO | 256.07 | 8-Br, 7-F, 2-OCH₃ | Not reported | Sensitive to light |

Q & A

Q. What are the established synthetic routes for 7-bromo-8-methyl-2-phenylquinoline-4-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of precursor quinolines. For example, bromination at the 7-position can be achieved using bromine in methanol with NaHCO₃ as a base (yield ~89%) . Substituted phenyl groups at the 2-position are introduced via Friedländer or Suzuki-Miyaura coupling . Key variables affecting yield include solvent polarity (methanol vs. ethanol), temperature (room temp. vs. reflux), and stoichiometry of brominating agents. Purity is optimized via recrystallization from ethanol or column chromatography .

Q. How is the structural characterization of this compound validated?

Q. What biological activities are reported for quinoline derivatives structurally similar to this compound?

- Methodological Answer : Analogous compounds exhibit antimicrobial, antiviral, and antitumor activity. For example:

- Antimicrobial : 6-Amino-2-methylquinolin-4-ol derivatives inhibit Staphylococcus aureus (MIC ~8 µg/mL) via disruption of membrane integrity .

- Anticancer : Ethyl 4-bromo-7-methoxyquinoline-2-carboxylate derivatives target topoisomerase II (IC₅₀ ~2 µM) .

Activity is modulated by substituent electronegativity (e.g., Br, CF₃) and steric effects .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in bromination steps?

- Methodological Answer : Contradictory yields (e.g., 50–89%) arise from competing side reactions (e.g., overbromination). Optimization strategies:

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved for structurally similar quinoline derivatives?

- Methodological Answer : Discrepancies in NMR arise from solvent polarity or tautomerism. For example:

- DMSO-d₆ vs. CDCl₃ : Hydroxyquinoline protons show downfield shifts (~δ 11 ppm in DMSO) due to hydrogen bonding .

- Tautomeric equilibria : Enol-keto forms in 8-hydroxyquinolines alter splitting patterns. DFT calculations (B3LYP/6-31G*) predict dominant tautomers .

Cross-validation with IR (O–H stretches ~3200 cm⁻¹) and UV-Vis (λₐᵦₛ ~350 nm) resolves ambiguities .

Q. What strategies are used to investigate structure-activity relationships (SAR) for halogenated quinolines in drug discovery?

- Methodological Answer : SAR studies focus on:

- Electron-withdrawing groups : Bromine at C7 enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) .

- Steric effects : Methyl at C8 reduces rotational freedom, enhancing binding affinity (ΔG ~-8 kcal/mol in docking studies) .

- Pharmacophore modeling : Overlap of quinoline cores with known inhibitors (e.g., chloroquine) identifies critical hydrogen-bond acceptors .

Dose-response assays (IC₅₀, EC₅₀) and ADMET profiling (e.g., CYP450 inhibition) prioritize lead compounds .

Data Contradiction Analysis

Q. Why do some studies report variable antimicrobial activity for quinoline derivatives despite identical substituents?

- Methodological Answer : Contradictions arise from:

- Assay conditions : Broth microdilution (CLSI) vs. agar diffusion (Kirby-Bauer) yield differing MICs .

- Bacterial strains : Gram-positive (S. aureus) vs. Gram-negative (E. coli) show differential permeability to hydrophobic quinolines .

Standardization using CLSI guidelines and isogenic mutant strains (e.g., efflux pump knockouts) clarifies mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.